Fggftgarksarkfanq
Description
For the purpose of this analysis, we will assume it shares characteristics with 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1), a well-studied compound with the molecular formula C₁₃H₉N₃O₂, molecular weight 201.02 g/mol, and notable solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane .
Properties
Molecular Formula |
C82H127N27O22 |
|---|---|
Molecular Weight |
1843.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H127N27O22/c1-44(97-64(115)42-96-79(129)66(47(4)111)109-77(127)57(37-49-22-10-6-11-23-49)100-65(116)41-94-63(114)40-95-70(120)51(85)36-48-20-8-5-9-21-48)67(117)101-54(28-18-34-92-81(88)89)71(121)104-53(27-15-17-33-84)74(124)108-60(43-110)78(128)99-45(2)68(118)102-55(29-19-35-93-82(90)91)72(122)103-52(26-14-16-32-83)73(123)107-58(38-50-24-12-7-13-25-50)75(125)98-46(3)69(119)106-59(39-62(87)113)76(126)105-56(80(130)131)30-31-61(86)112/h5-13,20-25,44-47,51-60,66,110-111H,14-19,26-43,83-85H2,1-4H3,(H2,86,112)(H2,87,113)(H,94,114)(H,95,120)(H,96,129)(H,97,115)(H,98,125)(H,99,128)(H,100,116)(H,101,117)(H,102,118)(H,103,122)(H,104,121)(H,105,126)(H,106,119)(H,107,123)(H,108,124)(H,109,127)(H,130,131)(H4,88,89,92)(H4,90,91,93)/t44-,45-,46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |
InChI Key |
XBCTWRVAMOVPCA-UUKLZGIWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “FGGFTGARKSARKFANQ” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of “this compound” follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Utilizing automated systems to perform the repetitive coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the peptide’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
“FGGFTGARKSARKFANQ” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example:
Oxidation: Formation of sulfoxides or sulfone derivatives.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
“FGGFTGARKSARKFANQ” has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in modulating nociceptin receptor activity, which is involved in pain perception and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions related to nociceptin receptor signaling.
Industry: Utilized in the development of peptide-based drugs and as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of “FGGFTGARKSARKFANQ” involves its binding to the nociceptin receptor. This interaction leads to the activation or inhibition of downstream signaling pathways, which can modulate pain perception and other physiological responses. The peptide’s effects are mediated through G-protein coupled receptor (GPCR) signaling, influencing intracellular cyclic adenosine monophosphate (cAMP) levels and other secondary messengers .
Comparison with Similar Compounds
Key Properties:
- Synthesis : Synthesized via a green chemistry approach using an A-FGO catalyst in THF under reflux conditions, achieving a 98% yield .
- Applications : Likely serves as a precursor in pharmaceutical or materials science research due to its benzimidazole core, which is common in drug design (e.g., antiparasitic and anticancer agents).
- Safety : Classified with hazard code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves; rinse cautiously upon contact) .
Comparison with Structurally Similar Compounds
Compound A: 2-Phenylbenzimidazole
Key Differences :
- Functionality : The nitro group in this compound enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the inert phenyl group in Compound A.
- Solubility : this compound exhibits higher aqueous solubility (Log S = -2.47) due to the polar nitro group, whereas Compound A is more lipophilic .
Compound B: 5-Nitrobenzimidazole
Key Differences :
- Structural Orientation : The nitro group’s position in this compound on the phenyl ring may reduce steric hindrance during receptor binding compared to Compound B’s core substitution.
- Pharmacokinetics: this compound’s higher bioavailability score (0.55 vs.
Functional Comparison with Industry Analogues
Thermal Stability
Comparatively, 2-Phenylbenzimidazole degrades at 180°C, highlighting the nitro group’s role in enhancing stability.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Log S (ESOL) | Bioavailability |
|---|---|---|---|
| This compound | 201.02 | -2.47 | 0.55 |
| 2-Phenylbenzimidazole | 194.24 | -3.12 | 0.40 |
| 5-Nitrobenzimidazole | 179.13 | -2.89 | 0.48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
